Cas no 1021065-77-9 (N-cyclopropyl-2-(thiophene-2-sulfonamido)-1,3-thiazole-4-carboxamide)

N-cyclopropyl-2-(thiophene-2-sulfonamido)-1,3-thiazole-4-carboxamide structure
1021065-77-9 structure
Product Name:N-cyclopropyl-2-(thiophene-2-sulfonamido)-1,3-thiazole-4-carboxamide
CAS No:1021065-77-9
MF:C11H11N3O3S3
MW:329.418338060379
CID:6033021
PubChem ID:42109083
Update Time:2025-07-23

N-cyclopropyl-2-(thiophene-2-sulfonamido)-1,3-thiazole-4-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-cyclopropyl-2-(thiophene-2-sulfonamido)-1,3-thiazole-4-carboxamide
    • N-cyclopropyl-2-(thiophen-2-ylsulfonylamino)-1,3-thiazole-4-carboxamide
    • F5006-0082
    • 1021065-77-9
    • VU0628269-1
    • AKOS024488105
    • N-cyclopropyl-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide
    • Inchi: 1S/C11H11N3O3S3/c15-10(12-7-3-4-7)8-6-19-11(13-8)14-20(16,17)9-2-1-5-18-9/h1-2,5-7H,3-4H2,(H,12,15)(H,13,14)
    • InChI Key: WVTDDPLJMLHYCO-UHFFFAOYSA-N
    • SMILES: S1C=C(C(NC2CC2)=O)N=C1NS(C1SC=CC=1)(=O)=O

Computed Properties

  • Exact Mass: 328.99625474g/mol
  • Monoisotopic Mass: 328.99625474g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 5
  • Complexity: 475
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 153Ų

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N-cyclopropyl-2-(thiophene-2-sulfonamido)-1,3-thiazole-4-carboxamide Related Literature

Additional information on N-cyclopropyl-2-(thiophene-2-sulfonamido)-1,3-thiazole-4-carboxamide

Comprehensive Overview of N-cyclopropyl-2-(thiophene-2-sulfonamido)-1,3-thiazole-4-carboxamide (CAS No. 1021065-77-9)

The compound N-cyclopropyl-2-(thiophene-2-sulfonamido)-1,3-thiazole-4-carboxamide (CAS No. 1021065-77-9) is a highly specialized organic molecule that has garnered significant attention in pharmaceutical and agrochemical research. Its unique structural features, including a thiophene sulfonamide moiety and a thiazole carboxamide backbone, make it a promising candidate for various applications. Researchers are particularly interested in its potential as a kinase inhibitor or enzyme modulator, given its ability to interact with biological targets selectively.

In recent years, the demand for sulfonamide derivatives like N-cyclopropyl-2-(thiophene-2-sulfonamido)-1,3-thiazole-4-carboxamide has surged due to their versatility in drug discovery. The compound's heterocyclic framework is often explored for its bioactive properties, aligning with current trends in precision medicine and targeted therapy. Questions such as "What are the synthetic routes for this compound?" or "How does it compare to other thiazole-based sulfonamides?" are frequently searched in academic and industrial circles.

The physicochemical properties of CAS No. 1021065-77-9, including solubility, stability, and bioavailability, are critical for its practical applications. Studies suggest that its cyclopropyl group enhances metabolic stability, a feature highly valued in lead optimization processes. Additionally, its thiophene ring contributes to π-stacking interactions, which are essential for binding to protein targets. These attributes make it a subject of interest in computational chemistry and molecular docking studies.

From an industrial perspective, N-cyclopropyl-2-(thiophene-2-sulfonamido)-1,3-thiazole-4-carboxamide is often discussed in the context of green chemistry and sustainable synthesis. Researchers are investigating eco-friendly catalytic methods to produce this compound, addressing growing concerns about environmental impact. Searches like "How to improve the yield of thiazole sulfonamides?" reflect the practical challenges faced in scaling up production.

In summary, CAS No. 1021065-77-9 represents a fascinating intersection of medicinal chemistry and material science. Its potential applications span from drug development to agrochemical innovation, making it a compound worth watching in the coming years. As the scientific community continues to explore its properties, this molecule may unlock new possibilities in therapeutic design and functional materials.

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